Methyl 5-(prop-1-yn-1-yl)picolinate
Description
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
methyl 5-prop-1-ynylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H9NO2/c1-3-4-8-5-6-9(11-7-8)10(12)13-2/h5-7H,1-2H3 |
InChI Key |
AFHTVHWTYABTTG-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CN=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs include methyl picolinate, methyl 5-(trifluoromethyl)picolinate, and methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate. These compounds differ in their 5-position substituents, leading to variations in reactivity, stability, and applications.
Structural and Functional Comparison
‡Calculated based on formula.
Reactivity and Stability
- Methyl picolinate : Highly reactive with oxidizers, acids, and bases due to the unsubstituted pyridine ring and ester group. Requires strict handling protocols .
- Trifluoromethyl derivative : The electron-withdrawing CF₃ group enhances stability against nucleophilic attack but may reduce solubility in polar solvents .
- Boronate ester : Air- and moisture-sensitive due to the boron center; requires anhydrous conditions for storage and reactions .
- Propynyl analog : The terminal alkyne is prone to oxidative dimerization but is highly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Q & A
Q. Software Tools :
- Mercury CSD : Visualize crystal packing and intermolecular interactions .
- SHELXPRO : Interface for macromolecular refinement if applicable .
Advanced: How to resolve contradictions in spectroscopic or crystallographic data?
Answer:
Methodology :
Systematic Review : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to identify literature gaps .
Validation Experiments :
- Repeat synthesis under controlled conditions.
- Cross-validate NMR/XRD data with computational models (e.g., DFT for predicted spectra).
Statistical Analysis : Apply R-factors in SHELXL to assess refinement reliability (target: R1 < 0.05) .
Case Example : Discrepancies in pyridine ring torsion angles may arise from solvent effects. Re-crystallize in alternative solvents (e.g., DMSO vs. ethanol) and compare XRD results .
Advanced: How to design experiments assessing reactivity under varying conditions?
Answer:
Experimental Design :
- Variables : pH (acidic/basic), temperature (25–100°C), and light exposure.
- Control Groups : Use inert atmospheres (N2/Ar) to isolate oxidative pathways .
- Analytical Tools :
Table 3 : Reactivity Study Parameters
| Condition | Test Range | Analytical Method |
|---|---|---|
| pH 2–12 | H2SO4/NaOH | HPLC-MS |
| Temperature | 25–100°C | TGA |
| Light Exposure | UV (254 nm) | NMR |
Advanced: What computational strategies predict bioactivity or SAR?
Answer:
In Silico Workflow :
Molecular Docking : Use AutoDock Vina to screen against targets (e.g., TNF-α) .
QSAR Modeling : Correlate substituent effects (e.g., propynyl group) with bioactivity using descriptors like logP and H-bond donors.
MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) .
Validation : Compare predictions with in vitro assays (e.g., IC50 values for enzyme inhibition) .
Advanced: How to optimize crystallization for challenging derivatives?
Answer:
Strategies :
- Solvent Screening : Test polar (ethanol) vs. non-polar (hexane) solvents for crystal growth.
- Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice structures.
- SHELXD : Employ dual-space methods for phase problem resolution in poorly diffracting crystals .
Case Study : For hygroscopic derivatives, use oil immersion techniques during XRD data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
